molecular formula C10H10BrF B3315657 3-(4-Bromo-2-fluorophenyl)-2-methyl-1-propene CAS No. 951894-19-2

3-(4-Bromo-2-fluorophenyl)-2-methyl-1-propene

Cat. No.: B3315657
CAS No.: 951894-19-2
M. Wt: 229.09 g/mol
InChI Key: RMGJGXINPRLHMF-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)-2-methyl-1-propene is a high-value small molecule organic compound designed for advanced research and development. It features both a bromine and a fluorine substituent on its aromatic phenyl ring, alongside a reactive 2-methyl-1-propene chain. This unique structure makes it a promising building block, or synthetic intermediate, for constructing more complex molecules in medicinal chemistry and materials science. The bromine atom is an excellent site for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal in drug discovery. The presence of the fluorine atom can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity, making it a key feature in the design of bioactive compounds. The isobutene group offers a site for further chemical modification, including oxidation or addition reactions. As such, this chemical is intended for use in organic synthesis, chemical biology, and pharmaceutical R&D as a key intermediate for developing new therapeutic candidates or functional materials. This product is strictly for research purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate personal protective equipment (PPE) and adhere to all relevant safety protocols. The specific CAS Number for this compound should be verified with the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluoro-1-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-4,6H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGJGXINPRLHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501228694
Record name 4-Bromo-2-fluoro-1-(2-methyl-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951894-19-2
Record name 4-Bromo-2-fluoro-1-(2-methyl-2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951894-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-1-(2-methyl-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)-2-methyl-1-propene typically involves the use of halogenated aromatic compounds as starting materials. One common method involves the reaction of 4-bromo-2-fluorobenzaldehyde with methylmagnesium bromide, followed by dehydration to form the desired propene compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The propene chain can be oxidized to form corresponding epoxides or diols.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed

    Substitution: Formation of 3-(4-Iodo-2-fluorophenyl)-2-methyl-1-propene.

    Oxidation: Formation of 3-(4-Bromo-2-fluorophenyl)-2-methyl-1,2-epoxypropane.

    Reduction: Formation of 3-(4-Bromo-2-fluorophenyl)-2-methylpropane.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)-2-methyl-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-2-methyl-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Propene Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications References
3-(4-Bromo-2-fluorophenyl)-2-methyl-1-propene 4-Br, 2-F, 2-Me ~229.07 (calculated) N/A Synthetic intermediate
2-Bromo-3-(3-chloro-6-methoxyphenyl)-1-propene 3-Cl, 6-OMe, 2-Br ~265.52 (calculated) N/A Polymer precursors
3-(4-tert-Butylphenyl)-2-methyl-1-propene 4-t-Bu, 2-Me ~188.30 (calculated) N/A Liquid crystal materials

Key Observations :

  • Electronic Effects : Bromine and fluorine in this compound create strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to methoxy- or alkyl-substituted analogs .

Chalcone Derivatives with Similar Aromatic Substitution

Table 2: Chalcone Derivatives vs. Target Compound

Compound Name Structure Melting Point (°C) LCMS (m/z) Crystallographic Data References
(2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one Enone with thiophene 133–134 346 (M+1) CCDC 948856
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one Chalcone with Br N/A N/A Crystallized via slow evaporation
This compound Propene N/A N/A N/A

Key Observations :

  • Reactivity : Chalcones (e.g., ) exhibit reactivity at the α,β-unsaturated carbonyl, enabling Michael additions or cycloadditions, whereas the propene derivative may participate in olefin metathesis or polymerization.
  • Crystallography : Chalcone derivatives are well-characterized via SHELX and ORTEP-3 , but analogous data for the target propene are lacking.

Benzofuran and Heterocyclic Analogs

Table 3: Heterocyclic Brominated Compounds

Compound Name Structure Melting Point (°C) Key Functional Groups References
5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran Benzofuran with Br, S=O N/A Antifungal activity
5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran Benzofuran with Br, F N/A Pharmacological agent

Key Observations :

  • Synthetic Pathways : The target compound may serve as a precursor to such heterocycles via cyclization or coupling reactions .

Characterization Tools :

  • LCMS/MS : Used for chalcones ; applicable to confirm molecular weight.
  • X-ray crystallography : SHELX/ORTEP-3 for structural elucidation (absent for the target compound).

Biological Activity

3-(4-Bromo-2-fluorophenyl)-2-methyl-1-propene is an organic compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrFC_{10}H_{10}BrF. The compound features a bromine atom and a fluorine atom attached to a phenyl ring along with a propene group, which classifies it as an alkene. The presence of halogen substituents contributes significantly to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to:

  • Enzyme Inhibition : The compound may act as an electrophile, reacting with nucleophilic sites on enzymes, thereby inhibiting their activity.
  • Cellular Disruption : By interfering with cellular processes, it may exhibit therapeutic effects, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Gram-positive bacteria
Staphylococcus aureus5.64 - 77.38 µM
Bacillus subtilis4.69 - 22.9 µM
Gram-negative bacteria
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM
Fungi
Candida albicans16.69 - 78.23 µM

These results suggest that the compound may be effective against a range of pathogens, making it a candidate for further development in antimicrobial therapies.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study investigated the antimicrobial efficacy of various halogenated compounds, including derivatives of this compound. The results indicated that the presence of halogen atoms significantly enhanced the compounds' ability to inhibit bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria .
  • Evaluation of Structural Analogues :
    In another study focusing on structural analogues, researchers found that modifications in the halogen substituents led to variations in biological activity, suggesting a structure-activity relationship (SAR) that could guide future synthesis efforts aimed at optimizing therapeutic effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(4-Bromo-2-fluorophenyl)-2-methyl-1-propene, and how can reaction conditions be optimized?

  • Methodological Answer: Friedel-Crafts alkylation is a primary route, using 4-bromo-2-fluorobenzene derivatives and propenyl precursors. Optimize yields by controlling temperature (0–5°C for electrophilic substitution), using AlCl₃ as a Lewis acid, and maintaining an inert atmosphere. Purify via silica gel chromatography with a hexane/ethyl acetate gradient. For analogs, substituent positioning on the phenyl ring significantly impacts reactivity and regioselectivity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common pitfalls?

  • Methodological Answer: Use ¹H/¹³C NMR to identify aromatic protons (δ 7.2–7.8 ppm) and allylic methyl groups (δ 1.8–2.1 ppm). IR confirms C=C stretching (~1640 cm⁻¹). Mass spectrometry (EI-MS) verifies molecular ion peaks ([M]⁺ at m/z 242/244 for Br isotopes). Cross-validate NMR with X-ray crystallography to resolve ambiguities in stereochemistry .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

  • Methodological Answer: Employ vapor diffusion with dichloromethane/hexane mixtures at 4°C. Use SHELXL for structure refinement, ensuring thermal displacement parameters (Ueq) are within 0.02–0.05 Ų. Validate hydrogen bonding using ORTEP-3 for graphical representation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer: The bromine atom acts as a directing group, favoring oxidative addition at the C-Br site. Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids. Monitor reaction progress via TLC and GC-MS. Computational modeling (DFT, B3LYP/6-311+G**) predicts transition-state energies, while X-ray crystallography confirms regiochemical outcomes .

Q. How do steric and electronic effects of the 2-methyl group influence the compound’s reactivity in Diels-Alder cycloadditions?

  • Methodological Answer: The methyl group increases steric hindrance, reducing reaction rates with electron-deficient dienophiles. Compare kinetics (NMR time-course studies) with non-methylated analogs. Use frontier molecular orbital (FMO) analysis to predict endo/exo selectivity, validated by XRD of cycloadducts .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bond angles or torsional strain)?

  • Methodological Answer: Reconcile discrepancies by re-optimizing DFT calculations (M06-2X/def2-TZVP) with solvent effects (SMD model). Cross-check crystallographic data (CIF files) using Mercury software to assess packing forces. For torsional strain, compare experimental dihedral angles with conformational sampling (Monte Carlo methods) .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs targeting enzyme inhibition?

  • Methodological Answer: Replace the bromine atom with electron-withdrawing groups (e.g., CF₃) to enhance binding affinity. Use molecular docking (AutoDock Vina) with protein targets (e.g., kinases) and validate via enzymatic assays (IC₅₀ measurements). Correlate Hammett σ values with inhibitory potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3-(4-Bromo-2-fluorophenyl)-2-methyl-1-propene

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